molecular formula C14H14N2O2 B1618320 DI(PHENYL)METHYL N-AMINOCARBAMATE CAS No. 3403-23-4

DI(PHENYL)METHYL N-AMINOCARBAMATE

Cat. No.: B1618320
CAS No.: 3403-23-4
M. Wt: 242.27 g/mol
InChI Key: LKGRPUNUHDQTJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DI(PHENYL)METHYL N-AMINOCARBAMATE, also known as benzhydryl N-aminocarbamate, is an organic compound with the molecular formula C14H14N2O2. It is a member of the carbamate family, which are esters of carbamic acid. This compound is notable for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DI(PHENYL)METHYL N-AMINOCARBAMATE typically involves the reaction of benzhydryl chloride with an amine, followed by the introduction of a carbamate group. One common method involves the use of dimethyl carbonate as a carbamoylating agent in the presence of a suitable catalyst such as iron-chrome catalyst TZC-3/1. The reaction is carried out at elevated temperatures, around 150°C, to achieve a high yield of the desired product .

Industrial Production Methods

Industrial production of this compound often employs continuous flow systems to enhance efficiency and scalability. The use of environmentally benign reagents and catalysts is preferred to minimize the environmental impact. For instance, dimethyl carbonate is favored over phosgene due to its lower toxicity and environmental footprint .

Chemical Reactions Analysis

Types of Reactions

DI(PHENYL)METHYL N-AMINOCARBAMATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbamates and ureas.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: Nucleophilic substitution reactions can replace the carbamate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and alcohols can be employed under basic conditions.

Major Products

The major products formed from these reactions include substituted carbamates, ureas, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

DI(PHENYL)METHYL N-AMINOCARBAMATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of DI(PHENYL)METHYL N-AMINOCARBAMATE involves the formation of stable carbamate linkages with amine groups. This interaction can protect amines from unwanted reactions during synthetic processes. The compound’s stability and reactivity are influenced by the electronic properties of the phenyl groups and the carbamate moiety .

Comparison with Similar Compounds

Properties

CAS No.

3403-23-4

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

benzhydryl N-aminocarbamate

InChI

InChI=1S/C14H14N2O2/c15-16-14(17)18-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H,15H2,(H,16,17)

InChI Key

LKGRPUNUHDQTJB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)NN

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)NN

3403-23-4

Origin of Product

United States

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